![molecular formula C13H24N2O4 B1393979 Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate CAS No. 656803-51-9](/img/structure/B1393979.png)
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It has a molecular weight of 272.35 .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have various applications in medicinal chemistry and drug development .
Inhibitors for Neurodegenerative Diseases
Derivatives of this compound have been studied for their potential as inhibitors that could prevent the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42. This is particularly relevant in the context of Alzheimer’s disease research .
Precursors to Biologically Active Natural Products
Tert-butyl piperazine derivatives can act as precursors to biologically active natural products like Indiacen A and Indiacen B, which have potential therapeutic applications .
Reagent in Scientific Research
Due to its ability to form stable crystalline salts, this compound is utilized as a reagent for the preparation of various organic compounds in scientific research .
Optimization of Pharmacokinetic Properties
The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of final molecules or as a scaffold to arrange pharmacophoric groups in proper positions for interaction with target macromolecules .
mRNA Delivery Systems
Piperazine-derived ionizable lipids have been designed using this compound to enhance the transfection activity of mRNA cargos. This is an important area of research in gene therapy and vaccine development .
properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUALASVNJKBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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